REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([C:8]2[CH:12]=[C:11]([NH2:13])[N:10]([CH3:14])[N:9]=2)[CH:5]=[CH:4][N:3]=1.[CH3:15][NH2:16]>O1CCOCC1>[NH2:13][C:11]1[N:10]([CH3:14])[N:9]=[C:8]([C:6]2[CH:5]=[CH:4][N:3]=[C:2]([NH:16][CH3:15])[N:7]=2)[CH:12]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)C1=NN(C(=C1)N)C
|
Name
|
|
Quantity
|
74 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)C1=NN(C(=C1)N)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
LCMS results
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC(=NN1C)C1=NC(=NC=C1)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |